molecular formula C23H17FN4O B11530645 2-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-phenylpyrimidin-4-yl}phenol

2-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-phenylpyrimidin-4-yl}phenol

Cat. No.: B11530645
M. Wt: 384.4 g/mol
InChI Key: OJCPQZJGWODJJI-MFKUBSTISA-N
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Description

2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol is a complex organic compound that features a fluorophenyl group, a hydrazine linkage, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyrimidine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazine linkage can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydrazine linkage can form hydrogen bonds with target molecules. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole
  • 4-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • 2-(4-Fluorophenyl)ethylamine

Uniqueness

2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol is unique due to its combination of a fluorophenyl group, hydrazine linkage, and pyrimidine ring. This structural arrangement provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H17FN4O

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol

InChI

InChI=1S/C23H17FN4O/c24-18-12-10-16(11-13-18)15-25-28-23-26-20(17-6-2-1-3-7-17)14-21(27-23)19-8-4-5-9-22(19)29/h1-15,29H,(H,26,27,28)/b25-15+

InChI Key

OJCPQZJGWODJJI-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=CC=C4O

Origin of Product

United States

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